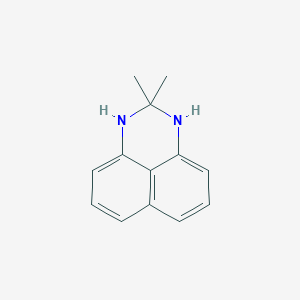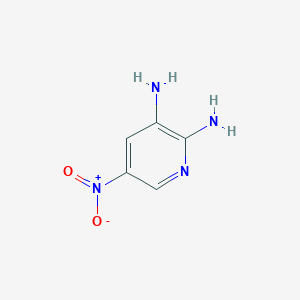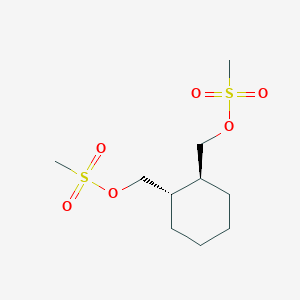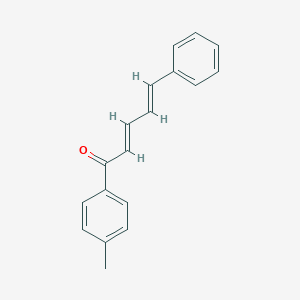
2,2-Dimethyl-2,3-dihydroperimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-2,3-dihydroperimidine (DMPD) is a heterocyclic compound that has gained significant attention in the field of chemical research due to its various biological and chemical properties. DMPD is a six-membered ring containing two nitrogen atoms and one oxygen atom. It has a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol. DMPD is used in various fields of research such as organic synthesis, medicinal chemistry, and material science.
作用機序
The mechanism of action of 2,2-Dimethyl-2,3-dihydroperimidine is not fully understood. However, it is believed that 2,2-Dimethyl-2,3-dihydroperimidine exerts its biological activities through its ability to scavenge free radicals and reactive oxygen species. 2,2-Dimethyl-2,3-dihydroperimidine has been shown to inhibit lipid peroxidation and protect cells from oxidative damage. It has also been found to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2,2-Dimethyl-2,3-dihydroperimidine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in animal models. 2,2-Dimethyl-2,3-dihydroperimidine has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2,2-Dimethyl-2,3-dihydroperimidine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using 2,2-Dimethyl-2,3-dihydroperimidine in lab experiments is its ability to scavenge free radicals and reactive oxygen species. This makes it a valuable tool for studying oxidative stress and its role in various diseases. However, one of the limitations of using 2,2-Dimethyl-2,3-dihydroperimidine is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of 2,2-Dimethyl-2,3-dihydroperimidine in lab experiments.
将来の方向性
There are several future directions for the research on 2,2-Dimethyl-2,3-dihydroperimidine. One of the areas of interest is the development of new 2,2-Dimethyl-2,3-dihydroperimidine-based materials with unique properties. Another area of interest is the study of 2,2-Dimethyl-2,3-dihydroperimidine's role in various diseases such as cancer and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of 2,2-Dimethyl-2,3-dihydroperimidine and its potential applications in medicine and industry.
Conclusion:
In conclusion, 2,2-Dimethyl-2,3-dihydroperimidine is a heterocyclic compound that has gained significant attention in the field of chemical research due to its various biological and chemical properties. 2,2-Dimethyl-2,3-dihydroperimidine has been found to exhibit antioxidant, antimicrobial, and antitumor activities. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials. Further research is needed to fully understand the potential applications of 2,2-Dimethyl-2,3-dihydroperimidine in medicine and industry.
科学的研究の応用
2,2-Dimethyl-2,3-dihydroperimidine has been extensively studied for its various biological and chemical properties. It has been found to exhibit antioxidant, antimicrobial, and antitumor activities. 2,2-Dimethyl-2,3-dihydroperimidine has also been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. In the field of material science, 2,2-Dimethyl-2,3-dihydroperimidine has been used as a building block for the synthesis of new polymers and materials.
特性
CAS番号 |
6364-17-6 |
|---|---|
製品名 |
2,2-Dimethyl-2,3-dihydroperimidine |
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC名 |
2,2-dimethyl-1,3-dihydroperimidine |
InChI |
InChI=1S/C13H14N2/c1-13(2)14-10-7-3-5-9-6-4-8-11(15-13)12(9)10/h3-8,14-15H,1-2H3 |
InChIキー |
DETLTZYXZWIXIB-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC3=C2C(=CC=C3)N1)C |
正規SMILES |
CC1(NC2=CC=CC3=C2C(=CC=C3)N1)C |
その他のCAS番号 |
6364-17-6 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)
![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)






![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)